![molecular formula C15H10F2N2O B2759556 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline CAS No. 866009-23-6](/img/structure/B2759556.png)
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with fluorine atoms and a methoxy group, which can significantly influence its chemical and biological properties.
作用機序
Target of Action
The primary target of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects several biochemical pathways. The primary pathway is the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are typically metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting EGFR tyrosine kinase, the compound disrupts critical signaling pathways, leading to the death of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the process. Additionally, the use of recyclable catalysts and greener solvents can be considered to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazoline compounds.
科学的研究の応用
Anticancer Activity
Mechanism of Action : Quinazoline derivatives, including 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline, often function as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. This inhibition disrupts signaling pathways critical for tumor growth and survival.
Case Studies :
- A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity against these cell lines .
- Another research highlighted the effectiveness of 6-fluoroquinazoline derivatives in inhibiting EGFR autophosphorylation, leading to reduced cell proliferation in NSCLC (non-small cell lung cancer) models .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound Name | Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 2.49 | EGFR Inhibition |
N-(benzo[d]thiazol-2-yl)-6-bromoquinazoline | A549 (Lung) | 0.096 | EGFR Inhibition |
LJJ-10 (6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline) | U-2 OS (Osteosarcoma) | Not specified | IGF-1R Signaling Inhibition |
Antimicrobial Properties
Quinazolines have also been explored for their antimicrobial potential. The structure of this compound suggests it may possess similar properties.
Research Findings :
- Studies indicate that certain quinazoline derivatives exhibit superior antibacterial activity compared to antifungal effects, highlighting their potential as antimicrobial agents .
- The compound's effectiveness against various pathogens has been documented, showcasing its ability to inhibit bacterial growth effectively.
Anti-inflammatory and Other Biological Activities
In addition to anticancer and antimicrobial activities, quinazoline derivatives have shown promise in other therapeutic areas:
Anti-inflammatory Effects :
- Compounds derived from quinazoline structures have been evaluated for anti-inflammatory properties, with some demonstrating significant inhibition of inflammatory mediators .
Antidiabetic Activity :
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative that inhibits EGFR tyrosine kinase.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. The presence of fluorine atoms can enhance its metabolic stability and bioavailability, making it a promising candidate for further development in medicinal chemistry.
生物活性
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is a compound that belongs to the quinazoline family, which has been extensively studied for its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Quinazoline Derivatives
Quinazolines are known for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural modifications in quinazoline derivatives can significantly influence their pharmacological profiles. The specific compound this compound has garnered attention due to its promising anticancer activity and inhibition of key signaling pathways involved in tumor progression.
The anticancer activity of this compound is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs). These receptors play a crucial role in cell proliferation and survival, making them significant targets for cancer therapy.
- EGFR Inhibition : Inhibition of EGFR leads to reduced phosphorylation and activation of downstream signaling pathways that promote cell growth and survival.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Metastasis : Research indicates that it can inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and cancer cell invasion.
Case Studies
A notable study demonstrated that this compound exhibited significant cytotoxicity against various human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed an IC50 value in the low micromolar range, indicating potent activity against these cell lines .
Comparative Biological Activity
The following table summarizes the biological activities and IC50 values of this compound compared to other quinazoline derivatives:
Compound | Biological Activity | IC50 (μM) |
---|---|---|
This compound | Anticancer (MCF-7) | 2.09 |
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | EGFR Inhibitor | 0.096 |
2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile | PI3K Inhibitor | 0.50 |
Additional Biological Activities
Beyond its anticancer properties, quinazoline derivatives including this compound have been investigated for other biological activities:
- Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, indicating potential use as antibacterial agents .
- Anti-inflammatory Effects : Quinazolines have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .
- Antidiabetic Properties : Certain derivatives exhibit inhibitory activity against enzymes involved in carbohydrate metabolism, suggesting potential applications in diabetes management .
特性
IUPAC Name |
5-fluoro-4-[(4-fluorophenyl)methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c16-11-6-4-10(5-7-11)8-20-15-14-12(17)2-1-3-13(14)18-9-19-15/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLSTMCDHIXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=N2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。